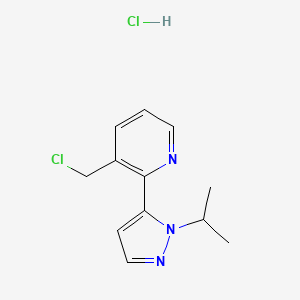

3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride

CAS No.: 2152677-40-0

Cat. No.: VC7958838

Molecular Formula: C12H15Cl2N3

Molecular Weight: 272.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2152677-40-0 |

|---|---|

| Molecular Formula | C12H15Cl2N3 |

| Molecular Weight | 272.17 |

| IUPAC Name | 3-(chloromethyl)-2-(2-propan-2-ylpyrazol-3-yl)pyridine;hydrochloride |

| Standard InChI | InChI=1S/C12H14ClN3.ClH/c1-9(2)16-11(5-7-15-16)12-10(8-13)4-3-6-14-12;/h3-7,9H,8H2,1-2H3;1H |

| Standard InChI Key | UKTHRMMETXCGBZ-UHFFFAOYSA-N |

| SMILES | CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CCl.Cl |

| Canonical SMILES | CC(C)N1C(=CC=N1)C2=C(C=CC=N2)CCl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Identifiers

3-(Chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride (CAS: 1446321-95-4) is a hydrochloride salt of a pyridine derivative substituted with a chloromethyl group at the 3-position and a 1-isopropylpyrazole moiety at the 2-position . Its molecular formula is C₁₂H₁₅Cl₂N₃, with a molar mass of 272.17 g/mol . The compound is distinct from its dihydrochloride counterpart (CAS: 2152677-40-0), which has the formula C₁₂H₁₆Cl₃N₃ and a higher molecular weight of 308.63 g/mol .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1446321-95-4 | |

| EC Number | 947-327-3 (dihydrochloride) | |

| IUPAC Name | 3-(Chloromethyl)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine hydrochloride | |

| UNII | HMF3QNX2NK |

Structural Analysis

The pyridine ring provides aromaticity, while the chloromethyl group (-CH₂Cl) enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions . The 1-isopropylpyrazole substituent introduces steric bulk, influencing both solubility and binding affinity in biological systems . X-ray crystallography data, though unavailable in public databases, would likely reveal a planar pyridine ring with the pyrazole and chloromethyl groups in orthogonal positions to minimize steric strain.

Synthesis and Reactivity

Synthetic Routes

A validated synthesis involves the alkylation of 5-hydroxy-2-methoxyisonicotinaldehyde with 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride under basic conditions :

Reaction Scheme

Table 2: Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | N,N-Dimethylformamide |

| Base | K₂CO₃ (4 eq.) |

| Temperature | 70°C |

| Duration | 2 hours |

| Yield | 65% |

This method highlights the compound’s utility as an alkylating agent, leveraging the chloromethyl group’s reactivity . Purification via silica gel chromatography with ethyl acetate/hexanes confirms its moderate polarity .

Reactivity Profile

-

Nucleophilic Substitution: The chloromethyl group undergoes SN₂ reactions with amines, thiols, and alkoxides .

-

Acid-Base Behavior: The pyridine nitrogen (pKa ≈ 3–4) protonates under acidic conditions, enhancing water solubility .

-

Thermal Stability: Decomposition occurs above 200°C, as inferred from analogs .

Physicochemical Properties

Calculated Properties

Computational data from PubChem and PharmaCompass indicate:

-

Topological Polar Surface Area (TPSA): 30.7 Ų, suggesting moderate permeability .

-

Hydrogen Bond Donors/Acceptors: 1 donor (HCl) and 2 acceptors (pyridine N, pyrazole N) .

| Property | Value |

|---|---|

| Molecular Weight | 272.17 g/mol |

| TPSA | 30.7 Ų |

| LogP (Estimated) | 2.1 (Lipophilic) |

| Solubility | >10 mg/mL in DMF |

Spectroscopic Data

-

¹H NMR (CDCl₃): Signals at δ 8.76 (pyridine-H), δ 6.37 (pyrazole-H), and δ 5.14 (CH₂Cl) .

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 353.1 for reaction products .

| Aspect | Detail |

|---|---|

| GHS Classification | Not classified (dihydrochloride) |

| Hazard Statements | None reported |

| Precautions | Use PPE; avoid inhalation |

Regulatory Compliance

The compound is listed in the ECHA CL Inventory under EC 947-327-3 but lacks REACH registration . Its use in pharmaceuticals requires compliance with ICH guidelines for impurities (ICH Q3A/B) .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a key building block in synthesizing kinase inhibitors and antiviral agents. For example, it facilitates the preparation of 5-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)-2-methoxyisonicotinaldehyde, a precursor to anti-inflammatory compounds .

Biological Activity

While direct pharmacological data is scarce, structural analogs inhibit proteins like JAK3 and TYK2, implicating potential in autoimmune disease therapy . The pyrazole moiety often mediates target binding via hydrogen bonding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume